molecular formula C8H4BrN3 B597896 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile CAS No. 1260386-78-4

6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile

Cat. No. B597896
CAS RN: 1260386-78-4
M. Wt: 222.045
InChI Key: JEYQHZPJMRWDGZ-UHFFFAOYSA-N
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Description

“6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile” is a chemical compound with the molecular formula C8H4BrN3 . It has a molecular weight of 222.04 g/mol . This compound is also known by other names such as “6-Bromo-3-cyano-7-azaindole” and "MFCD18380886" .


Molecular Structure Analysis

The InChI code for this compound is "InChI=1S/C8H4BrN3/c9-7-2-1-6-5(3-10)4-11-8(6)12-7/h1-2,4H, (H,11,12)" . The canonical SMILES string is "C1=CC(=NC2=C1C(=CN2)C#N)Br" .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 52.5 Ų and contains 12 heavy atoms . It has a XLogP3-AA value of 2.1, indicating its lipophilicity . The compound is a solid at room temperature .

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Chemistry

The compound 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is a derivative of the pyrrole ring. Pyrrole and its derivatives are significant in medicinal chemistry due to their biological activity and presence in numerous drug candidates. For example, the pyrrolidine ring, a derivative of pyrrole, is widely utilized in medicinal chemistry to create compounds for treating human diseases. The saturated structure of the pyrrolidine ring allows for efficient exploration of the pharmacophore space due to its sp3-hybridization, contribution to stereochemistry, and increased three-dimensional coverage due to the non-planarity of the ring. This versatility is highlighted in the diverse bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones. The review by Li Petri et al. (2021) emphasizes the influence of steric factors on biological activity and describes the structure–activity relationship (SAR) of these compounds, underscoring the significance of the pyrrolidine ring in drug design and its derivatives in biological profile variations of drug candidates (Li Petri et al., 2021).

Catalysis and Organic Synthesis

The pyridine scaffold, including its derivatives like this compound, plays a critical role in organic synthesis and catalysis. It's utilized in various synthetic strategies for constructing polycyclic systems, including heterocycles. These scaffolds are part of essential structures in drug discovery due to their broad spectrum of biological activities. They are also integral in vitamins, nucleic acids, pharmaceuticals, antibiotics, dyes, and agrochemicals. For instance, Manolikakes et al. (2013) discuss the functionalization of the pyridine scaffold using directed metalation or halogen/metal exchange, highlighting the versatility of pyridine derivatives in organic synthesis (Manolikakes et al., 2013).

Optical and Sensing Applications

Derivatives of heterocyclic compounds, including pyridine and pyrrole derivatives, are commonly employed as recognition units in the synthesis of optical sensors due to their biological applications. Jindal and Kaur (2021) note that pyrimidine derivatives, similar in structure to pyrrole derivatives, are used as exquisite sensing materials and possess a range of biological and medicinal applications. Their ability to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. The review includes various pyrimidine-based optical sensors and highlights their recent literature from 2005 to 2020 (Jindal & Kaur, 2021).

Mechanism of Action

Target of Action

The primary target of 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . This compound inhibits this process, thereby preventing the activation of the FGFR signaling pathway .

Biochemical Pathways

The FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of downstream signaling includes RAS–MEK–ERK, PLCγ, and PI3K–Akt . The compound’s action on FGFR inhibits these pathways, affecting the downstream effects .

Pharmacokinetics

It is known that the compound has a molecular weight of 19703 , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry, at room temperature

Safety and Hazards

The compound has been classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The precautionary statements include P261, P280, and P305+P351+P338 .

properties

IUPAC Name

6-bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrN3/c9-6-1-7-8(12-4-6)5(2-10)3-11-7/h1,3-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEYQHZPJMRWDGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=C2C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718772
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260386-78-4
Record name 6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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